

A Deep Dive into Thiophene-2-Carboxamide Derivatives: A Theoretical DFT Perspective

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Compound of Interest

Compound Name: 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, are intricately linked to their molecular structure and electronic characteristics.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#) Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these properties, providing invaluable insights for the rational design of novel and more potent derivatives. This technical guide offers a comprehensive overview of theoretical DFT studies on thiophene-2-carboxamide derivatives, focusing on their molecular geometry, vibrational spectra, and electronic properties.

Core Concepts in DFT Analysis of Thiophene-2-Carboxamide Derivatives

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms, bond lengths, and bond angles of thiophene-2-carboxamide derivatives with a high degree of accuracy.[\[6\]](#) These computational studies often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to achieve a reliable correlation between theoretical and experimental data.[\[2\]](#)[\[5\]](#)

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (EHOMO - ELUMO) is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule.[1][2] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[1][7]

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This information is crucial for understanding intermolecular interactions, such as drug-receptor binding. Natural Bond Orbital (NBO) analysis is another valuable technique that investigates charge transfer and delocalization within the molecule, contributing to its stability.[8]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data obtained from DFT studies on various thiophene-2-carboxamide derivatives. These values provide a basis for comparing the structural and electronic properties of different substituted compounds.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

Parameter	Derivative A	Derivative B	Experimental
C=O Bond Length (Å)	1.234	1.236	1.230
C-N Bond Length (Å)	1.358	1.360	1.355
Thiophene C-S Bond Length (Å)	1.735	1.733	1.730
C-C-N Bond Angle (°)	115.2	115.5	115.0
C-N-H Bond Angle (°)	121.8	121.5	122.0

Note: Derivative A and B are representative examples from different studies. Experimental values are provided for comparison where available.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode	Calculated Frequency (Scaled)	Experimental Frequency
N-H Stretch	3350	3345
C=O Stretch	1670	1665
C-N Stretch	1380	1375
Thiophene Ring C-S Stretch	850	845

Note: Calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.

Table 3: Frontier Molecular Orbital Energies and Energy Gaps (eV)

Derivative	EHOMO	ELUMO	Energy Gap (ΔE)
Thiophene-2-carboxamide	-6.89	-1.86	5.03
3-amino substituted	-5.58	-1.99	3.59
3-methyl substituted	-5.91	-2.73	3.18
N-(p-chlorophenyl) substituted	-5.90	-2.73	3.17

Data compiled from multiple sources.[\[2\]](#)

Experimental and Computational Protocols

A standardized workflow is typically followed for the theoretical investigation of thiophene-2-carboxamide derivatives, integrating both experimental characterization and computational analysis.

Synthesis and Spectroscopic Characterization

The synthesis of thiophene-2-carboxamide derivatives often involves the reaction of a corresponding thiophene-2-carboxylic acid with an appropriate amine in the presence of a

coupling agent.^[1] The synthesized compounds are then purified and characterized using various spectroscopic techniques:

- FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectra are recorded to identify the characteristic vibrational modes of the functional groups present in the molecule.^{[7][9][10]}
- UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing information about its absorption properties.^{[11][12]}
- NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the chemical structure and connectivity of the atoms.^{[1][13]}

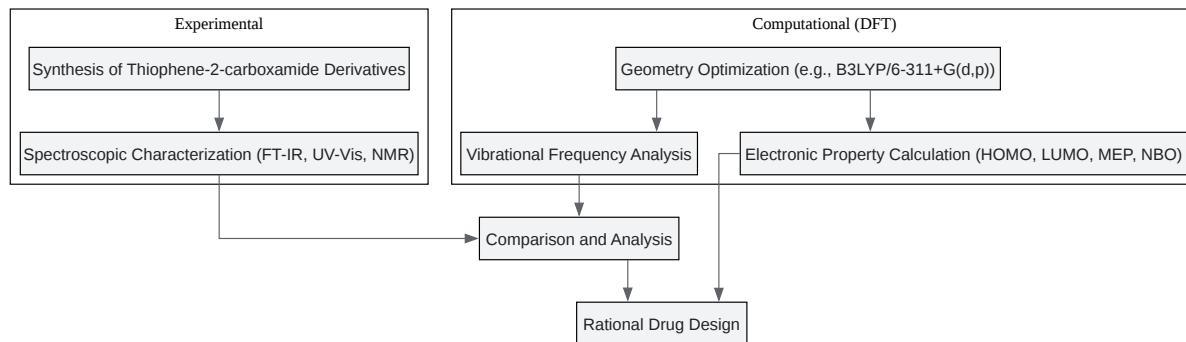
Computational DFT Methodology

The computational protocol for DFT studies on these derivatives generally involves the following steps:

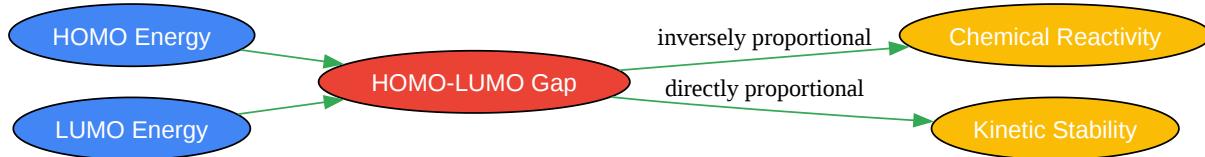
- Molecular Structure Optimization: The initial molecular structure is drawn and optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformation.^[5]
- Vibrational Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.^[9]
- Electronic Property Calculations: Various electronic properties, including HOMO and LUMO energies, MEP, and NBO analysis, are computed to understand the reactivity and stability of the molecule.^{[1][2][8]}

Visualizing the Workflow and Molecular Properties

Diagrams generated using Graphviz provide a clear visual representation of the experimental and computational workflows, as well as the relationships between different molecular properties.

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Computational and Experimental Workflow for Thiophene-2-carboxamide Derivatives.

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Relationship between Frontier Molecular Orbitals and Chemical Properties.

Conclusion

Theoretical DFT studies have proven to be an indispensable tool in the investigation of thiophene-2-carboxamide derivatives. By providing detailed insights into their molecular structure, vibrational spectra, and electronic properties, DFT calculations facilitate a deeper understanding of their structure-activity relationships. This knowledge is paramount for the

targeted design and development of new derivatives with enhanced biological activities and desired physicochemical properties, ultimately accelerating the discovery of novel therapeutic agents and advanced materials. The synergy between experimental synthesis and characterization and in-silico DFT analysis paves the way for future innovations in this important class of heterocyclic compounds.

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